Home > Products > Screening Compounds P70931 > R-Perindopril Diketopiperazine
R-Perindopril Diketopiperazine -

R-Perindopril Diketopiperazine

Catalog Number: EVT-13545493
CAS Number:
Molecular Formula: C19H30N2O4
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

R-Perindopril Diketopiperazine is classified under diketopiperazines, which are cyclic dipeptides featuring a six-membered ring with two amide groups. These compounds are known for their structural diversity and biological activity, arising from their conformational rigidity and stability to proteolysis . The diketopiperazine structure can introduce unique pharmacological properties, influencing the stability and bioavailability of drugs like perindopril.

Synthesis Analysis

Methods and Technical Details

The synthesis of R-Perindopril Diketopiperazine typically occurs as a by-product during the manufacturing of perindopril. Various methods have been developed to minimize its formation, including:

  1. Cyclization of Dipeptides: This process involves intramolecular cyclization reactions where amino acid residues in perindopril form diketopiperazine derivatives.
  2. Ugi Reaction: This method employs an isonitrile, amino acid, aldehyde, and amine to produce dipeptides that can cyclize spontaneously, yielding diketopiperazines with high optical purity .
  3. Post-Synthesis Modifications: Techniques such as mild acidic conditions can facilitate cyclization without affecting other sensitive moieties in the peptide structure .
Chemical Reactions Analysis

Reactions and Technical Details

R-Perindopril Diketopiperazine can participate in various chemical reactions typical of diketopiperazines:

  1. Formation via Cyclization: The primary reaction leading to R-Perindopril Diketopiperazine is intramolecular cyclization during peptide synthesis.
  2. Degradation Pathways: Under certain conditions, R-Perindopril Diketopiperazine may degrade to form other products, impacting the purity of pharmaceutical formulations .
  3. Reactivity with Biological Targets: The diketopiperazine structure may alter how R-Perindopril interacts with biological systems compared to its parent compound.
Mechanism of Action

Process and Data

R-Perindopril Diketopiperazine exhibits biological activity primarily through its relationship with perindopril. While perindopril acts as an antihypertensive agent by inhibiting angiotensin-converting enzyme, the diketopiperazine form may have modified pharmacological effects. Studies indicate that diketopiperazines can influence drug stability and bioavailability, potentially affecting therapeutic efficacy . Interaction studies suggest that metabolites like R-Perindopril Diketopiperazine may alter absorption and metabolism processes in the liver.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

R-Perindopril Diketopiperazine possesses several notable physical and chemical properties:

  • Molecular Formula: C19H30N2O4C_{19}H_{30}N_{2}O_{4}
  • Molecular Weight: 350.45 g/mol
  • Purity: Greater than 95% (as determined by High-Performance Liquid Chromatography)
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

These properties are essential for understanding how R-Perindopril Diketopiperazine behaves in pharmaceutical formulations.

Applications

Scientific Uses

R-Perindopril Diketopiperazine is primarily studied concerning its role as an impurity in pharmaceutical formulations of perindopril. Understanding its properties helps enhance the purity and efficacy of antihypertensive medications. Research into diketopiperazines contributes to broader studies on peptide stability, drug formulation strategies, and potential therapeutic applications due to their diverse biological activities .

Structural and Conformational Analysis

Stereochemical Configuration and Chirality in R-Perindopril Diketopiperazine

R-Perindopril Diketopiperazine (CAS: 925913-14-0, UNII: 4N1VIR66DL) is a stereochemically complex degradation product of the angiotensin-converting enzyme (ACE) inhibitor perindopril. It possesses five defined stereocenters with an absolute configuration designated as (2R,3S,5aS,9aS,10aS), rendering it a non-racemic chiral molecule [3] [7]. This specific stereochemistry arises from the intramolecular cyclization of perindopril, where the L-proline-derived moiety facilitates ring closure. The molecule's crystallographic characterization confirms its tetragonal crystal system (space group P41212), a non-centrosymmetric space group consistent with its chiral nature [2].

The core structure comprises three fused rings:

  • Cyclohexane ring (a): Adopts a slightly distorted chair conformation (Cremer-Pople puckering parameters: Q = 0.527 Å, θ = 165.9°)
  • Pyrrolidine ring (b): Exhibits a half-chair conformation (Q = 0.399 Å)
  • Diketopiperazine ring (c): Maintains a boat conformation (Q = 0.584 Å, θ = 92.2°) [2]

The ethyl and pentanoate side chains exhibit positional disorder in the crystal lattice, observed over two equally occupied conformers. This conformational flexibility is constrained by the rigid tricyclic core, which enforces the all-S configuration (except for the 2R carbon) and dictates the spatial orientation of functional groups critical for molecular recognition [2] [5].

Table 1: Crystallographic Conformational Parameters of R-Perindopril Diketopiperazine

RingConformationPuckering Amplitude (Q, Å)Puckering Angle (θ, °)Symmetry
Cyclohexane (a)Chair0.527165.9P41212
Pyrrolidine (b)Half-chair0.399-P41212
Diketopiperazine (c)Boat0.58492.2P41212

Comparative Analysis of Zwitterionic vs. Neutral Conformations

Density Functional Theory (DFT) studies at the Becke3LYP level reveal significant energetic and structural differences between zwitterionic and neutral conformations of perindopril derivatives. For the closely related perindoprilat (the active metabolite of perindopril), the neutral form is more stable by 158 kJ/mol in the gas phase compared to the zwitterion [5]. This substantial energy difference arises from the unfavorable charge separation in the zwitterion without solvent stabilization.

In R-Perindopril Diketopiperazine, the absence of ionizable groups (compared to perindoprilat) favors a neutral state. However, theoretical analyses of analogous structures show that zwitterionic forms, when stabilized, exhibit:

  • Elongated carbonyl bonds (C=O) due to increased single-bond character
  • Shortened amine bonds (C-N)
  • Intramolecular hydrogen bonding between the protonated amine (N⁺-H) and the carboxylate (COO⁻) in zwitterions, with H-bond distances averaging 1.65–1.70 Å [5]

Crystal packing analysis reveals that the neutral diketopiperazine core engages in weak intermolecular C-H···O interactions (e.g., C10-H10···O4 and C19A-H19C···O1). These contacts form infinite chains along the crystallographic a-axis, described by graph-set motifs C(5) and C(10), contributing to lattice stability without ionic interactions [2]. This contrasts sharply with zwitterionic ACE inhibitors (e.g., perindoprilat), where strong Coulombic forces dominate solid-state packing.

Table 2: Energetic and Structural Comparison of Neutral vs. Zwitterionic Forms

ParameterNeutral FormZwitterionic FormMethod
Relative Energy (kJ/mol)0 (Reference)+158DFT/Becke3LYP
C=O Bond Length (Å)1.2241.241X-ray/DFT
C-N Bond Length (Å)1.3351.308X-ray/DFT
N-H···O Distance (Å)-1.65–1.70DFT
Dominant InteractionsC-H···O van der WaalsElectrostatic + H-bondingCrystallography

Impact of Solvent Polarity on Molecular Geometry and Stability

Solvent polarity profoundly influences the conformational equilibrium and stability of R-Perindopril Diketopiperazine. DFT simulations incorporating polarizable continuum models (PCM) demonstrate that:

  • Water solvation stabilizes zwitterionic character: The high dielectric constant (ε=78) reduces electrostatic repulsion, lowering the energy difference between neutral and zwitterionic forms to <50 kJ/mol for analogous structures [5].
  • Geometric distortions occur: Solvated structures exhibit bond angle variations up to 5° and dihedral deviations of 10–15° compared to gas-phase geometries. The diketopiperazine ring's boat conformation becomes more pronounced in water [5].
  • Hydrogen-bonding networks form: Water molecules bridge carbonyl oxygens (O=C) and amine hydrogens (N-H), creating extended hydration shells. This disrupts the crystalline C-H···O contacts observed in the solid state [5] [8].

Notably, nitrobenzene (used for crystal growth) induces conformational selectivity due to its moderate polarity (ε=35) and planar structure. This solvent facilitates the disordered alkyl chains' adoption of dual conformations while preserving the core rigidity [2]. Computational models confirm that solvent polarity directly modulates the energy barrier for ring puckering transitions—in water, the activation energy for diketopiperazine ring inversion decreases by 15–20% compared to non-polar environments [5].

Table 3: Solvent-Induced Geometrical Changes in Diketopiperazine Core (DFT Data)

Structural ParameterGas PhaseNitrobenzene (ε=35)Water (ε=78)
Bond Angle C2-N1-C7 (°)121.5121.8122.3
Dihedral N2-C1-C15-O3 (°)-8.2-9.1-11.7
Ring Puckering Amplitude (Å)0.580.570.61
Relative Energy (kJ/mol)0-12.4-28.9

Properties

Product Name

R-Perindopril Diketopiperazine

IUPAC Name

ethyl (2R)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15+,16-/m0/s1

InChI Key

BSZZSBSELAVBAG-GVRJEKJASA-N

Canonical SMILES

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C

Isomeric SMILES

CCC[C@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.